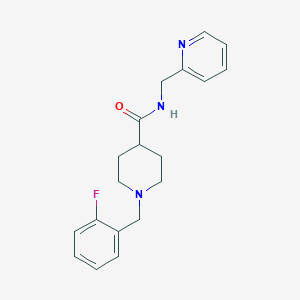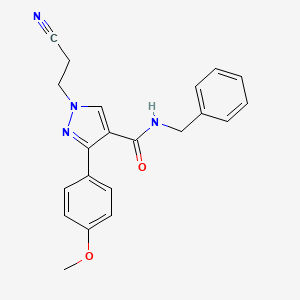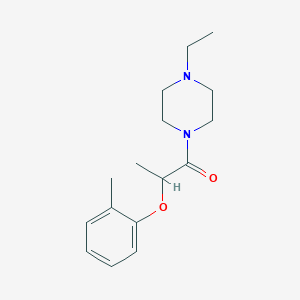![molecular formula C15H19N3O4S B4992910 N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide](/img/structure/B4992910.png)
N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with a 5-methyl-1,2-oxazol-3-yl substituent and a methyl(propyl)sulfamoyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 5-methyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxazole ring to the benzamide core: This step may involve nucleophilic substitution reactions where the oxazole ring is introduced to the benzamide structure.
Introduction of the methyl(propyl)sulfamoyl group: This can be done through sulfonation reactions, where the sulfamoyl group is added to the benzamide core under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes.
Medicine: As a candidate for drug development, particularly if it exhibits pharmacological activity.
Industry: As an intermediate in the production of other chemicals or materials.
作用機序
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide would depend on its specific biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(ethyl)sulfamoyl]benzamide
- N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(butyl)sulfamoyl]benzamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide may exhibit unique properties due to the specific arrangement of its functional groups. This could result in distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-8-18(3)23(20,21)13-7-5-6-12(10-13)15(19)16-14-9-11(2)22-17-14/h5-7,9-10H,4,8H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPBADDPQCBOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
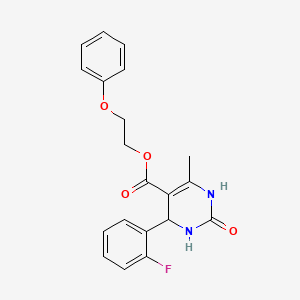
![(2S)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4992835.png)
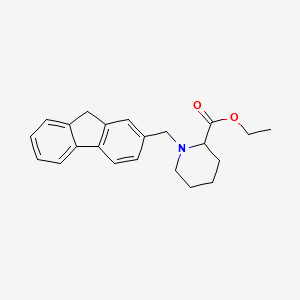
![N~1~-(2-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4992850.png)
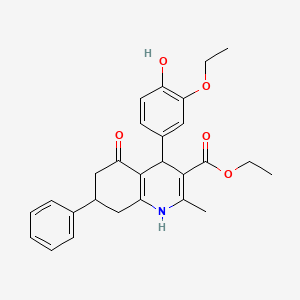
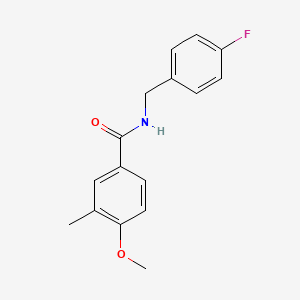
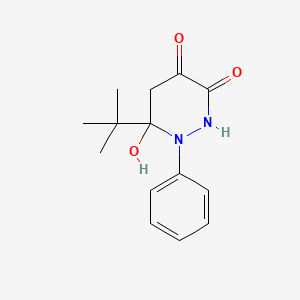
![[(4-Butoxy-2,3-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B4992861.png)
![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4992874.png)
![N-cyclohexyl-N-methyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4992876.png)
